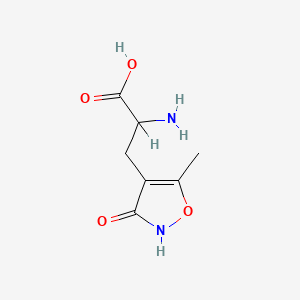

alpha-AMINO-3-HYDROXY-5-METHYL-4-ISOXAZOLEPROPIONIC ACID

Overview

Description

AMPA, also known as alpha-AMINO-3-HYDROXY-5-METHYL-4-ISOXAZOLEPROPIONIC ACID, is a compound that acts as a specific agonist for the AMPA receptor . It mimics the effects of the neurotransmitter glutamate . AMPA receptors are expressed throughout the central nervous system, especially in the hippocampus and other limbic regions .

Molecular Structure Analysis

AMPA receptors are composed of four types of subunits, which combine to form tetramers . The second “transmembrane” domain does not cross the membrane at all, but kinks back on itself within the membrane and returns to the intracellular side . When the four subunits of the tetramer come together, this second membranous domain forms the ion-permeable pore of the receptor .Chemical Reactions Analysis

AMPA receptors are ionotropic transmembrane receptors for glutamate and predominantly Na+ ion channels that mediate fast synaptic transmission in the central nervous system (CNS) .Scientific Research Applications

1. Encephalitis Research

- Application Summary: AMPAR is associated with a rare type of antibody-mediated encephalitis. Research aims to investigate the clinical characteristics and prognosis of anti-AMPAR encephalitis .

- Methods of Application: This retrospective study enrolled nine patients with anti-AMPAR encephalitis. Demographic information, clinical manifestations, laboratory and radiological findings, treatment and response were collected and analyzed .

- Results: Three clinical pictures were identified: limbic encephalitis, pure amnesia, and fulminant encephalitis. New symptoms of dysphagia and deafness were identified in the clinical spectrum of anti-AMPAR encephalitis. All patients had positive blood AMPAR antibodies, and six of them had paired positive antibodies in cerebrospinal fluid (CSF) .

2. Memory and Learning Research

- Application Summary: AMPAR plays a central role in mediating brain functions, such as learning and memory. Trafficking of this receptor is related to different long-term memory processes .

- Results: The results of these studies suggest that AMPAR is crucial for learning and memory processes .

3. Excitatory Synaptic Transmission

- Application Summary: AMPARs are of fundamental importance in the brain. They are responsible for the majority of fast excitatory synaptic transmission .

- Results: Overactivation of AMPARs is potently excitotoxic .

4. Role in Seizures

- Application Summary: AMPA receptor is a molecular target for epilepsy therapy. Overactivation of AMPA receptors can lead to seizures .

- Results: The results of these studies suggest that controlling the activity of AMPA receptors could be a potential strategy for the treatment of epilepsy .

5. Aversive Conditioning Research

- Application Summary: AMPA has been used to activate rostromedial tegmental nucleus (RMTg) to study aversive conditioning in relation with cocaine-induced avoidance behaviors in mice .

- Results: The results of these studies can help understand the role of AMPA in drug addiction and aversive conditioning .

6. AMPA Receptor Trafficking

- Application Summary: AMPA receptor trafficking to the postsynaptic density (PSD) in response to long-term potentiation (LTP) is a key process in synaptic plasticity .

- Results: The results of these studies suggest that AMPA receptor trafficking is crucial for synaptic plasticity and memory formation .

7. Role in Alzheimer’s Disease

- Application Summary: Changes in AMPAR activity have been described in the pathology of numerous diseases, such as Alzheimer’s disease .

- Results: The results of these studies suggest that controlling the activity of AMPA receptors could be a potential strategy for the treatment of Alzheimer’s disease .

8. Role in Stroke

- Application Summary: AMPA receptors are responsible for the majority of fast excitatory synaptic transmission, and their overactivation is potently excitotoxic. This excitotoxicity is implicated in stroke .

- Results: The results of these studies suggest that controlling the activity of AMPA receptors could be a potential strategy for the treatment of stroke .

9. Role in Synapse Formation and Stabilization

Safety And Hazards

Anti-AMPA receptor encephalitis, a rare subtype of autoimmune encephalitis, was first reported by Lai et al . Most patients with anti-AMPA encephalitis were complicated with tumors, such as thymoma, small cell lung cancer, breast cancer, and ovarian cancer . First-line treatments included high-dose steroids, intravenous immunoglobulin, and plasma exchange .

properties

IUPAC Name |

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDAMDVQRQNNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868301 | |

| Record name | (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-AMINO-3-HYDROXY-5-METHYL-4-ISOXAZOLEPROPIONIC ACID | |

CAS RN |

77521-29-0 | |

| Record name | α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77521-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMPA, D,L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077521290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J090588E6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

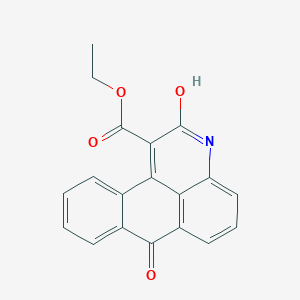

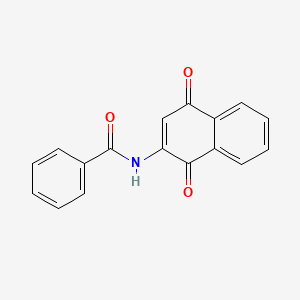

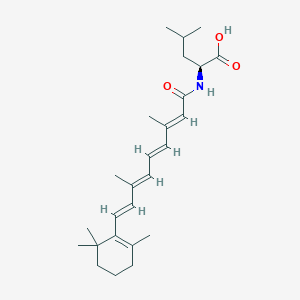

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

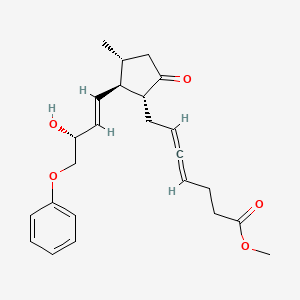

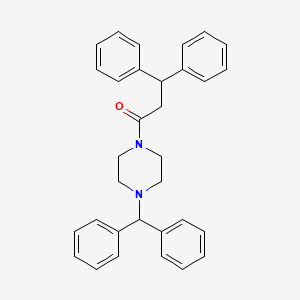

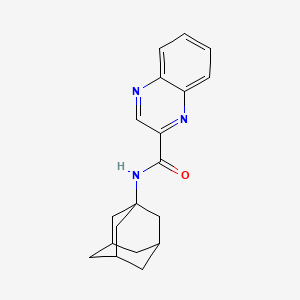

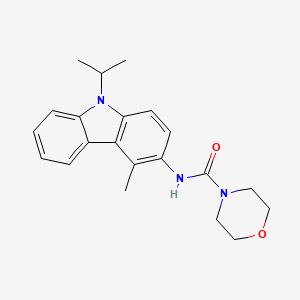

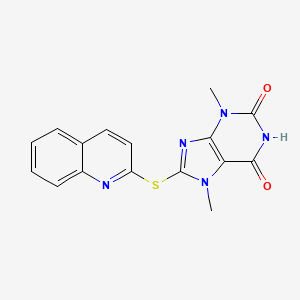

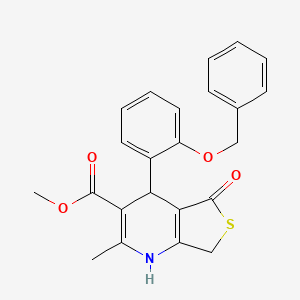

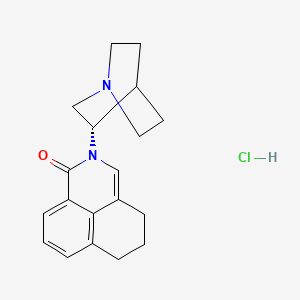

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(10R,11R,15R,19S)-10-Amino-6-hydroxy-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraen-17-one;hydrochloride](/img/structure/B1680058.png)

![ethyl N-[4-[[(2R,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]carbamate](/img/structure/B1680064.png)

![6-Methyl-1'-(2-(5-methyl-2-phenyloxazol-4-yl)ethyl)spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1680065.png)

![methyl N-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate](/img/structure/B1680066.png)